4-benzoyl-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride 4-benzoyl-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1215393-00-2
VCID: VC11892673
InChI: InChI=1S/C26H24FN3O2S.ClH/c1-29(2)16-7-17-30(26-28-23-21(27)10-6-11-22(23)33-26)25(32)20-14-12-19(13-15-20)24(31)18-8-4-3-5-9-18;/h3-6,8-15H,7,16-17H2,1-2H3;1H
SMILES: CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl
Molecular Formula: C26H25ClFN3O2S
Molecular Weight: 498.0 g/mol

4-benzoyl-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride

CAS No.: 1215393-00-2

Cat. No.: VC11892673

Molecular Formula: C26H25ClFN3O2S

Molecular Weight: 498.0 g/mol

* For research use only. Not for human or veterinary use.

4-benzoyl-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride - 1215393-00-2

Specification

CAS No. 1215393-00-2
Molecular Formula C26H25ClFN3O2S
Molecular Weight 498.0 g/mol
IUPAC Name 4-benzoyl-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C26H24FN3O2S.ClH/c1-29(2)16-7-17-30(26-28-23-21(27)10-6-11-22(23)33-26)25(32)20-14-12-19(13-15-20)24(31)18-8-4-3-5-9-18;/h3-6,8-15H,7,16-17H2,1-2H3;1H
Standard InChI Key GJQMQVMDVDRZQN-UHFFFAOYSA-N
SMILES CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl
Canonical SMILES CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl

Introduction

The compound 4-benzoyl-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride is a synthetic organic molecule with potential applications in pharmaceutical research. It belongs to a class of benzamide derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The hydrochloride salt form enhances its solubility and stability in aqueous media.

Synthesis Pathway

The synthesis of this compound likely involves:

  • Benzoylation Reaction: Introduction of the benzoyl group onto a benzamide precursor.

  • Thiazole Functionalization: Incorporation of the 4-fluoro-benzothiazole moiety via nucleophilic substitution or condensation reactions.

  • Side Chain Modification: Addition of the dimethylamino-propyl group through alkylation or reductive amination.

  • Hydrochloride Formation: Conversion into the hydrochloride salt by treatment with HCl gas or aqueous HCl.

Potential Applications

4-Benzoyl-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride is of interest for its potential in:

  • Antimicrobial Activity:

    • Benzothiazole derivatives have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungal strains.

    • The dimethylamino group may enhance membrane permeability.

  • Anticancer Research:

    • Benzamide scaffolds are known for their ability to inhibit enzymes like histone deacetylases (HDACs), which are targets in cancer therapy.

    • The fluorine atom enhances metabolic stability and binding affinity.

  • CNS Drug Development:

    • The dimethylamino-propyl chain suggests potential interaction with neurotransmitter receptors or transporters.

Biological Evaluation

While specific data on this compound is limited, similar benzamide derivatives have been evaluated for:

  • Antimicrobial Activity: Minimum inhibitory concentrations (MICs) against bacterial strains such as E. coli and S. aureus typically range between 1–10 µM.

  • Cytotoxicity Studies: IC50 values against cancer cell lines like HCT116 (colorectal carcinoma) are often in the low micromolar range.

  • Toxicity Analysis: Selectivity indices (SI) are calculated to ensure safety profiles favor therapeutic over toxic effects.

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